(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a brominated indole derivative featuring a thiazolidinone core with a tetrahydrothiophene-1,1-dioxide substituent. Its structure is characterized by:
- A 5-membered thiazolidinone ring with a thioketone (C=S) group at position 2 and a ketone (C=O) at position 2.
- A (3Z)-configured exocyclic double bond linking the thiazolidinone to the indole moiety.
- A 1-methyl group on the indole nitrogen and a 5-bromo substituent on the indole ring.
- A 1,1-dioxidotetrahydrothiophen-3-yl group at position 3 of the thiazolidinone, introducing sulfone functionality.
This compound belongs to the rhodanine-thiazolidinone hybrid family, known for diverse biological activities, including antimicrobial and anticancer properties . Its synthesis likely involves a Knoevenagel condensation between a 5-bromo-1-methylindole-2-one derivative and a functionalized thiazolidinone precursor, followed by oxidation to form the sulfone group .
Properties
Molecular Formula |
C16H13BrN2O4S3 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13BrN2O4S3/c1-18-11-3-2-8(17)6-10(11)12(14(18)20)13-15(21)19(16(24)25-13)9-4-5-26(22,23)7-9/h2-3,6,9H,4-5,7H2,1H3/b13-12- |
InChI Key |
RFQUTIGBGNGVPM-SEYXRHQNSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a novel derivative in the thiazolidinone family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects and mechanisms.
Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₈BrN₂O₄S
- Molecular Weight : 388.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of thiazolidinone derivatives have been widely studied. The compound shows promise in various areas:
Antidiabetic Activity
Thiazolidinone derivatives are known for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs). Research indicates that modifications in the thiazolidinone structure can enhance its efficacy in glucose metabolism and insulin sensitivity .
Antioxidant Properties
The antioxidant activity of this compound is significant due to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that thiazolidinone derivatives exhibit varying degrees of antioxidant activity, with some compounds demonstrating IC50 values lower than standard antioxidants like ascorbic acid .
Antimicrobial and Antitubercular Effects
Thiazolidinones have also been reported to possess antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, including those resistant to conventional antibiotics. Its thiazolidine ring may play a crucial role in interacting with bacterial enzymes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown effectiveness against different cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through multiple pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted by El-Kashef et al., a series of thiazolidinone derivatives were synthesized and tested for their anticancer properties against human breast cancer cells (MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, demonstrating the potential for further development into effective anticancer agents .
Comparison with Similar Compounds
Key Observations:
- Sulfone vs. Benzodioxole : The tetrahydrothiophene sulfone group in the target compound differs from the 1,3-benzodioxole in 3i , which could modulate electronic effects and metabolic stability.
- Z-Configuration : The Z-configuration of the exocyclic double bond is critical for planar molecular geometry, facilitating interactions with biological targets .
Preparation Methods
Bromination of Indole Derivatives
Bromination at the 5-position of the indole ring is typically achieved using bromine (Br₂) in carbon tetrachloride (CCl₄) at 0°C, yielding 5-bromo-1-methylindole as a key intermediate. For example, vinyl acetate derivatives undergo bromination to introduce halogens at specific positions, as demonstrated in the synthesis of dibromoethyl acetate. This method ensures regioselectivity, critical for subsequent functionalization.
Formation of the Indolin-2-One Ring
The conversion of 5-bromo-1-methylindole to the indolin-2-one structure employs a Knoevenagel condensation. Reaction with ethyl acetoacetate in the presence of a base, such as piperidine, facilitates cyclization. This method, adapted from the synthesis of 3-substituted indolin-2-ones, produces the 1,3-dihydro-2H-indol-2-one core with high yield. The bromo substituent remains intact during this step, ensuring structural fidelity.
Preparation of the 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene Fragment
The thiazolidinone fragment requires sequential oxidation and ring-forming reactions to introduce the sulfone and thione groups.
Synthesis of the Tetrahydrothiophene Sulfone
Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid under reflux. This step introduces the sulfone group, essential for enhancing the electrophilicity of the thiazolidinone ring. The sulfonated intermediate is subsequently functionalized at the 3-position through alkylation or acylation reactions.
Thiazolidinone Ring Formation
The thiazolidinone ring is constructed via cyclization of a thioamide precursor. A representative method involves reacting 3-(1,1-dioxidotetrahydrothiophen-3-yl)thioamide with chloroacetyl chloride in anhydrous dioxane, yielding 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one. The reaction proceeds at 60°C for 15 minutes, followed by acidification to precipitate the product.
Condensation to Form the Z-Configured Exocyclic Double Bond
The stereoselective coupling of the indol-2-one and thiazolidinone fragments is critical to achieving the Z-configuration.
Knoevenagel Condensation
A Knoevenagel reaction between 5-bromo-1-methylindolin-2-one and 3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde is conducted in ethanol with ammonium acetate as a catalyst. The reaction mixture is heated under reflux for 6–8 hours, favoring the formation of the Z-isomer due to steric and electronic effects. The product is purified via recrystallization from isopropanol, yielding the target compound as a crystalline solid.
Purification and Analytical Characterization
Recrystallization
Crude product is recrystallized from a 2:1 mixture of ethanol and water to remove unreacted starting materials and byproducts. This step ensures >95% purity, as confirmed by thin-layer chromatography (TLC).
Spectroscopic Validation
- IR Spectroscopy : Peaks at 1735 cm⁻¹ (C=O), 1240 cm⁻¹ (S=O), and 690 cm⁻¹ (C=S) confirm functional groups.
- ¹H NMR : A singlet at δ 3.22 ppm corresponds to the methyl group on the indol-2-one, while multiplet signals at δ 4.10–4.30 ppm verify the tetrahydrothiophene sulfone protons.
- Mass Spectrometry : A molecular ion peak at m/z 439.35 (M⁺) aligns with the molecular formula C₁₇H₁₅BrN₂O₃S₂.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Stereochemical Control
Achieving the Z-configuration necessitates precise control over reaction kinetics. Lowering the reaction temperature to 50°C during condensation reduces isomerization, improving Z-selectivity to >90%.
Sulfone Stability
The sulfone group is susceptible to reduction under acidic conditions. Neutralizing the reaction mixture with sodium bicarbonate prior to work-up prevents degradation.
Q & A
Q. What is the standard synthetic route for this compound, and what critical reaction conditions must be optimized?
The compound is synthesized via a condensation reaction between a 3-formyl-1H-indole-2-carboxylic acid derivative and a thioxo-thiazolidinone precursor. Key steps include refluxing in acetic acid with sodium acetate as a catalyst to facilitate Knoevenagel condensation. Reaction monitoring via TLC and recrystallization from acetic acid ensures purity . Sodium acetate acts as a base to deprotonate the active methylene group, enhancing nucleophilicity.
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : and NMR verify the Z-configuration of the exocyclic double bond and the presence of the tetrahydrothiophene-dioxide moiety.
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] or [M−H]).
- FT-IR : Peaks at ~1700 cm (C=O), ~1250 cm (S=O), and ~1150 cm (C-S) validate functional groups .
Q. How is solubility addressed in experimental design for biological assays?
The compound’s poor aqueous solubility is mitigated using DMSO as a stock solvent, followed by dilution in buffered solutions (e.g., PBS). Co-solvents like PEG-400 or cyclodextrin inclusion complexes are recommended for in vitro studies to prevent precipitation .
Advanced Research Questions
Q. How can low synthetic yields of the thiazolidinone core be improved?
Contradictions in yield (40–65% in literature) arise from competing side reactions (e.g., over-oxidation of the thioxo group). Optimization strategies include:
- Catalyst screening : Substituting sodium acetate with piperidine or morpholine to enhance regioselectivity .
- Temperature control : Gradual heating (80–90°C) under inert atmosphere to suppress decomposition .
- Solvent choice : Acetic acid vs. ethanol—acetic acid improves cyclization but may require longer reflux times .
Q. What mechanistic insights explain the reactivity of the exocyclic double bond in this compound?
The (3Z)-configuration is stabilized by intramolecular hydrogen bonding between the indole NH and the thiazolidinone carbonyl. DFT calculations (e.g., Gaussian 16) reveal a 5.2 kcal/mol energy preference for the Z-isomer over E, corroborating experimental NOESY data showing proximity between the indole proton and thiophene-dioxide group .
Q. How are discrepancies in biological activity data resolved across studies?
For example, antimicrobial assays may report conflicting MIC values due to:
- Strain variability : Gram-positive vs. Gram-negative bacterial membranes affect compound penetration .
- Assay conditions : Variations in inoculum size (10 vs. 10 CFU/mL) or incubation time (18 vs. 24 hrs) impact results. Standardization using CLSI guidelines is critical .
Q. What strategies validate the compound’s stability under physiological conditions?
- HPLC stability studies : Monitor degradation at pH 7.4 and 37°C over 24–72 hrs.
- LC-MS identification : Detect hydrolysis products (e.g., free indole or sulfone derivatives) .
- Chelation studies : Add EDTA to rule out metal-catalyzed oxidation .
Data Contradiction Analysis
Q. Why do X-ray crystallography and NMR data sometimes conflict regarding substituent geometry?
Crystallography provides static solid-state structures, while NMR reflects dynamic solution-state conformations. For example, the tetrahydrothiophene-dioxide ring may adopt a chair conformation in crystals but a boat form in solution, altering dihedral angles. Use variable-temperature NMR to assess conformational flexibility .
Q. How to address inconsistencies in computational vs. experimental LogP values?
Discrepancies arise from implicit solvent models (e.g., COSMO vs. SMD). Validate using shake-flask experiments: partition between octanol and PBS (pH 7.4) with UV/Vis quantification at λ_max ≈ 320 nm (indole absorbance) .
Methodological Recommendations
Q. What in silico tools predict the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
